ALB-127158(a)

Descripción

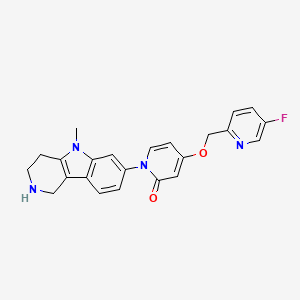

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUUHLIHQHVLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of ALB-127158(a): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for obesity and related metabolic disorders.

Core Mechanism of Action: Targeting the MCHR1 Signaling Pathway

ALB-127158(a) exerts its pharmacological effects by competitively inhibiting the binding of the endogenous neuropeptide, melanin-concentrating hormone (MCH), to its primary receptor, MCHR1.[1][2] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, appetite, and mood.[3][4]

Upon activation by MCH, MCHR1 couples to inhibitory G proteins (Gαi/o) and Gq proteins.[4] This dual signaling cascade leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Activation of phospholipase C (PLC): This leads to an increase in intracellular calcium (Ca2+) concentrations.[4]

By blocking the binding of MCH, ALB-127158(a) effectively antagonizes these downstream signaling events, thereby mitigating the orexigenic (appetite-stimulating) and other central effects of MCH.

References

In-Depth Technical Guide: MCH1 Receptor Binding Affinity of ALB-127158(a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). This document outlines the quantitative binding affinity, the experimental protocols used for its determination, and the associated signaling pathways.

Core Data Presentation

The primary quantitative measure of binding affinity for ALB-127158(a) at the MCH1 receptor is its high affinity, which has been reported to be 7 nM.[1] This value underscores the compound's potency as an MCH1 receptor antagonist. In vitro functional assays have further substantiated that ALB-127158(a) is a potent and selective antagonist for this receptor.[1]

| Compound | Parameter | Value | Receptor |

| ALB-127158(a) | Affinity | 7 nM | MCH1 |

MCH1 Receptor Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gi and Gq proteins.

-

Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gq Coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores.

ALB-127158(a) acts as an antagonist, blocking the binding of MCH to the MCH1 receptor and thereby inhibiting these downstream signaling pathways.

Experimental Protocols

The determination of the binding affinity and functional antagonism of ALB-127158(a) at the MCH1 receptor involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay (Competition Assay)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MCH1 receptor.

Experimental Workflow

Detailed Methodology:

-

Membrane Preparation:

-

Cell membranes are prepared from a cell line stably expressing the human MCH1 receptor (e.g., HEK293 or CHO cells).

-

Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]-MCH), and serial dilutions of the unlabeled test compound (ALB-127158(a)).

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled MCH) are included.

-

The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

After drying the filters, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (ALB-127158(a)).

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

To confirm that ALB-127158(a) is an antagonist, its ability to inhibit MCH-induced downstream signaling is assessed using functional assays such as cAMP accumulation and calcium mobilization assays.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to block the MCH-induced, Gi-mediated inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture and Plating: Cells stably expressing the MCH1 receptor are plated in a multi-well format and cultured overnight.

-

Compound Incubation: The cells are pre-incubated with various concentrations of ALB-127158(a).

-

Stimulation: The cells are then stimulated with a fixed concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator to induce a measurable level of cAMP).

-

Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based methods).

-

Data Analysis: The ability of ALB-127158(a) to reverse the MCH-induced decrease in cAMP levels is quantified, and an IC50 value is determined.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the MCH-induced, Gq-mediated increase in intracellular calcium.

Detailed Methodology:

-

Cell Preparation and Dye Loading: MCH1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: The dye-loaded cells are incubated with varying concentrations of ALB-127158(a).

-

MCH Stimulation: The cells are then stimulated with a fixed concentration of MCH.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of ALB-127158(a) on the MCH-induced calcium signal is quantified, and an IC50 value is calculated.

References

ALB-127158(a) selectivity profile over other GPCRs

An In-depth Technical Guide on the Selectivity Profile of ALB-127158(a) over other GPCRs

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis and appetite. This document provides a comprehensive overview of the selectivity profile of ALB-127158(a) and related MCHR1 antagonists. Due to the limited availability of a comprehensive public selectivity panel for ALB-127158(a), this guide also presents representative data from other well-characterized MCHR1 antagonists to illustrate the typical selectivity profile for this class of compounds. Detailed experimental methodologies for assessing GPCR selectivity and diagrams of the relevant signaling pathways are also provided to offer a complete technical resource for researchers in the field.

Introduction to ALB-127158(a) and MCHR1

ALB-127158(a) is a small molecule antagonist with high affinity for the MCHR1.[1] MCHR1 is a Class A GPCR predominantly expressed in the brain, where it is activated by the neuropeptide melanin-concentrating hormone (MCH). The MCH/MCHR1 system is a key regulator of feeding behavior, energy balance, and mood.[2] Consequently, MCHR1 has been a significant target for the development of therapeutics for obesity and other metabolic disorders. The efficacy and safety of a drug candidate are critically dependent on its selectivity for the intended target over other related receptors.

Selectivity Profile of ALB-127158(a)

ALB-127158(a) has been characterized as a potent MCHR1 antagonist with a binding affinity (Ki) of 7 nM .[1] It is reported to have "good selectivity" over a range of other GPCRs, ion channels, and transporters, including the MCHR2.[1] However, detailed quantitative data from a broad selectivity panel for ALB-127158(a) is not publicly available.

Representative Selectivity of MCHR1 Antagonists

To illustrate the typical selectivity profile of a potent MCHR1 antagonist, data for a well-characterized compound, SNAP-94847, is presented below. SNAP-94847 is a high-affinity MCHR1 antagonist (Ki = 2.2 nM) that has been extensively studied.[3]

Table 1: Representative Selectivity Profile of an MCHR1 Antagonist (SNAP-94847)

| Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. MCHR1 |

| MCHR1 | 2.2 | - |

| Adrenoceptor α1A | > 180 | > 80-fold |

| Dopamine D2 Receptor | > 1100 | > 500-fold |

Note: This table provides representative data for SNAP-94847 to illustrate the expected selectivity of a potent MCHR1 antagonist.[3] Specific quantitative data for ALB-127158(a) against a broad GPCR panel is not publicly available.

Common off-target liabilities for MCHR1 antagonists can include serotonergic, adrenergic, histaminergic, and muscarinic receptors.[2] The development of highly selective MCHR1 antagonists has been a key objective in the field to minimize potential side effects.

MCHR1 Signaling Pathways

MCHR1 is known to couple to multiple G protein subtypes, primarily Gαi and Gαq, leading to the modulation of distinct intracellular signaling cascades.

-

Gαi Pathway: Upon activation by MCH, MCHR1 coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: MCHR1 coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

These signaling pathways are central to the physiological effects of MCH. Antagonists like ALB-127158(a) block these downstream signaling events by preventing MCH from binding to the receptor.

MCHR1 Signaling Pathway

Experimental Protocols for Selectivity Profiling

The selectivity of a compound like ALB-127158(a) is typically determined through a series of in vitro assays, including radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a panel of GPCRs.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the target GPCR.

-

Assay Setup: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor in response to an agonist.

Objective: To determine the functional inhibitory concentration (IC50) of a test compound for a panel of GPCRs.

Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors):

-

Cell Culture: Cells expressing the target Gq-coupled GPCR are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of the test compound (antagonist) are added to the wells and pre-incubated.

-

Agonist Stimulation: A known agonist for the receptor is added to stimulate a calcium response.

-

Signal Detection: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.

Conclusion

ALB-127158(a) is a potent MCHR1 antagonist with a high degree of selectivity, a crucial attribute for a therapeutic candidate. While a comprehensive, publicly available selectivity panel for ALB-127158(a) is not available, the data from representative MCHR1 antagonists like SNAP-94847 demonstrate that high selectivity over other GPCRs is achievable for this class of compounds. The experimental protocols outlined in this guide provide a framework for the evaluation of the selectivity of novel MCHR1 antagonists. Future research and clinical development of MCHR1-targeted therapeutics will continue to rely on such rigorous characterization of their selectivity profiles to ensure both efficacy and safety.

References

An In-depth Technical Guide to ALB-127158(a): A Potent MCH1 Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of MCH1 receptor antagonists.

Core Concepts: Chemical Identity and Properties

ALB-127158(a) is a small molecule inhibitor that has been investigated for its potential therapeutic applications, primarily in the context of metabolic disorders.

Chemical Structure:

Caption: 2D Chemical Structure of ALB-127158(a).

Physicochemical and Pharmacokinetic Properties:

| Property | Value | Reference |

| Molecular Formula | C23H21FN4O2 | [1] |

| Molecular Weight | 404.44 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| MCH1 Receptor Affinity (IC50) | 7 nM | [1] |

| Mean Half-life (t1/2) | 18 to 21 hours (single dose) | [1] |

| Time to Maximum Concentration (tmax) | 1 to 3 hours | [1] |

| Steady-State Plasma Concentration | Attained within 6 to 8 days of dosing | [1] |

Mechanism of Action and Signaling Pathway

ALB-127158(a) functions as a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). The MCH1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), primarily couples to inhibitory G proteins (Gαi/o) and also to Gαq proteins.[2]

Activation of the MCH1 receptor by MCH leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2]

-

Suppression of Protein Kinase A (PKA) activity: As a downstream consequence of reduced cAMP.[2]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: This can also occur following receptor activation.

By blocking the binding of MCH to the MCH1 receptor, ALB-127158(a) prevents these downstream signaling events, thereby antagonizing the physiological effects of MCH, which include the stimulation of appetite and the regulation of energy homeostasis.[2][3]

References

Pharmacological Profile of ALB-127158(a): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of diet-induced obesity. Phase I clinical trials have indicated that ALB-127158(a) is safe and well-tolerated in humans. This technical guide provides a comprehensive overview of the pharmacological profile of ALB-127158(a), including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies.

Introduction

The melanin-concentrating hormone (MCH) system is a key regulator of energy balance, making its components attractive targets for the development of anti-obesity therapeutics. MCH exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2. ALB-127158(a) has been developed as a potent and selective antagonist for MCHR1. This document details the pharmacological characteristics of ALB-127158(a), providing a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Mechanism of Action

ALB-127158(a) is a competitive antagonist at the MCHR1. The MCHR1 is known to couple to both Gαi and Gαq protein subunits. Upon activation by its endogenous ligand, MCH, the Gαi pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gαq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ions (Ca²⁺). By blocking the binding of MCH, ALB-127158(a) inhibits these downstream signaling cascades.

MCHR1 Signaling Pathway

In Vitro Characterization of ALB-127158(a): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and appetite. This document provides a comprehensive overview of the in vitro characterization of ALB-127158(a), detailing its binding affinity and the methodologies for key functional assays. While specific functional potency values for ALB-127158(a) are not publicly available, this guide outlines the standard experimental protocols used to characterize such MCHR1 antagonists, providing a framework for its evaluation.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating feeding behavior and energy balance. It exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. The MCHR1 is considered a promising therapeutic target for obesity and related metabolic disorders. ALB-127158(a) has been identified as a potent and selective MCHR1 antagonist, demonstrating high affinity for the receptor.[1] This guide summarizes the available in vitro data for ALB-127158(a) and provides detailed protocols for the key assays used in its characterization.

Quantitative Data Summary

The in vitro pharmacological profile of ALB-127158(a) is primarily defined by its high binding affinity for the MCHR1. Functional assay data, while confirming its antagonist activity, is not publicly available in detail. For comparative purposes, data for other well-characterized MCHR1 antagonists are included.

Table 1: In Vitro Binding and Functional Data for ALB-127158(a) and Reference MCHR1 Antagonists

| Compound | Binding Affinity (Ki, nM) vs. Human MCHR1 | Functional Antagonism (IC50, nM) | Assay Type |

| ALB-127158(a) | 7 [1] | Not Publicly Available | - |

| SNAP-7941 | 3.6 | 18 (Calcium Mobilization) | Radioligand Binding / Calcium Flux |

| T-226296 | 1.1 | 5.3 (Calcium Mobilization) | Radioligand Binding / Calcium Flux |

| GW856464 | 2.5 | 6.3 (Calcium Mobilization) | Radioligand Binding / Calcium Flux |

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, MCH, initiates signaling through multiple G protein pathways, primarily Gαi and Gαq. Gαi coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Gαq activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+). MCHR1 antagonists, such as ALB-127158(a), block these downstream signaling events.

Experimental Protocols

The following sections detail the standard in vitro assays for characterizing MCHR1 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MCHR1, thereby determining the compound's binding affinity (Ki).

Experimental Workflow:

References

Preclinical Profile of ALB-127158(a): An MCH1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis and appetite. Preclinical research has demonstrated the potential of ALB-127158(a) as a therapeutic agent for obesity. In rodent models of diet-induced obesity, administration of ALB-127158(a) led to a significant and sustained reduction in body weight, primarily driven by a decrease in food intake.[1] This technical guide provides a comprehensive overview of the preclinical findings for ALB-127158(a), including its in vitro and in vivo pharmacology, and outlines the experimental methodologies typically employed in the evaluation of MCHR1 antagonists.

Introduction

The Melanin-Concentrating Hormone (MCH) system is a key neuroendocrine pathway involved in the regulation of feeding behavior and energy balance. MCH, a cyclic neuropeptide produced in the lateral hypothalamus and zona incerta, exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2. In rodents, only MCHR1 is functional, making it a tractable target for pharmacological intervention in obesity models.[2] Antagonism of MCHR1 has been shown to reduce food intake and body weight, highlighting the therapeutic potential of MCHR1 antagonists in the management of obesity.[3]

ALB-127158(a) emerged from discovery efforts to identify potent and selective MCHR1 antagonists. Its preclinical development focused on characterizing its pharmacological profile and assessing its efficacy in relevant animal models of obesity. While the compound showed promise in these early studies, its development for obesity was ultimately discontinued (B1498344) due to a translational disconnect between the effective doses in rodents and the doses required to elicit an effect on appetite in humans, which was attributed to lower than predicted brain exposure in clinical studies.[4]

Mechanism of Action

ALB-127158(a) functions as a competitive antagonist at the MCH1 receptor. The MCHR1 is known to couple to multiple G-protein subtypes, primarily Gαi and Gαq.[5] Upon binding of the endogenous ligand MCH, the receptor initiates downstream signaling cascades that modulate neuronal activity. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations. By blocking the binding of MCH to MCHR1, ALB-127158(a) inhibits these signaling events, thereby attenuating the orexigenic (appetite-stimulating) effects of MCH.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of ALB-127158(a).

Table 1: In Vitro Pharmacology of ALB-127158(a)

| Parameter | Value | Species/System |

| MCHR1 Binding Affinity | 7 nM | Not Specified |

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Efficacy of ALB-127158(a) in Rodent Models of Diet-Induced Obesity (DIO)

| Species | Dosing Regimen | Key Findings |

| Mouse | 5-15 mg/kg, twice daily (b.i.d.) | Significant and sustained decrease in body weight and food intake. Weight reduction was predominantly due to a decrease in fat content.[1] |

| Rat | ≥ 1.25 mg/kg, orally (p.o.) | Significant weight loss (>6%) and reduction in food intake. Maximal weight loss of approximately 10% was observed at 10 mg/kg.[1] |

Data sourced from MedChemExpress.[1]

Table 3: Preclinical Pharmacokinetic-Pharmacodynamic Relationship in Rats

| Parameter | Finding |

| Body Weight Reduction vs. Receptor Occupancy | A linear relationship was observed. A 4% reduction in body weight required a 24-hour receptor occupancy of 37%.[6] |

Data sourced from a translational modeling study.[6]

Experimental Protocols

The following sections describe representative experimental methodologies for the preclinical evaluation of MCHR1 antagonists like ALB-127158(a). While the specific protocols for ALB-127158(a) are proprietary, these methods reflect the standard approaches in the field.

In Vitro Assays

4.1.1 MCHR1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the MCHR1.

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the MCHR1 (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The final membrane preparation is quantified for protein concentration.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. Membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled MCHR1 ligand.

-

Data Analysis: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filters is measured. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

4.1.2 MCHR1 Functional Assays

These assays measure the ability of a compound to antagonize MCH-induced downstream signaling.

-

cAMP Assay (Gαi pathway):

-

MCHR1-expressing cells are pre-incubated with varying concentrations of the antagonist.

-

Cells are then stimulated with an MCH agonist in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).

-

The intracellular cAMP levels are measured, typically using a competitive immunoassay format (e.g., HTRF).

-

A dose-dependent inhibition of the MCH-mediated decrease in forskolin-stimulated cAMP levels indicates antagonist activity.

-

-

Calcium Mobilization Assay (Gαq pathway):

-

MCHR1-expressing cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with the antagonist.

-

The MCH agonist is then added, and the change in intracellular calcium is measured using a fluorescence plate reader.

-

Antagonist activity is demonstrated by a dose-dependent inhibition of the MCH-induced calcium signal.

-

In Vivo Assays

4.2.1 Diet-Induced Obesity (DIO) Rodent Model

This is the standard model to evaluate the anti-obesity efficacy of MCHR1 antagonists.

-

Model Induction: Male C57BL/6J mice or Sprague-Dawley rats are typically used. After an acclimation period on a standard chow diet, the animals are switched to a high-fat diet (45-60% kcal from fat) for 8-12 weeks to induce obesity, hyperlipidemia, and insulin (B600854) resistance.

-

Treatment: Obese animals are randomized into treatment groups (vehicle control and different doses of the test compound). ALB-127158(a) is administered orally, and treatment is typically continued for several weeks.

-

Measurements: Body weight and food intake are monitored daily. At the end of the study, terminal measurements may include body composition analysis (e.g., by DEXA or NMR) to determine fat and lean mass, and collection of blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

4.2.2 Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Procedure: A single dose of the test compound is administered to rodents (typically rats) via the intended clinical route (e.g., oral gavage). Blood samples are collected at multiple time points post-dosing.

-

Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Parameters Calculated: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated.

Summary and Conclusion

The preclinical data for ALB-127158(a) demonstrate that it is a potent MCHR1 antagonist with efficacy in rodent models of diet-induced obesity. The observed weight loss is primarily attributed to a reduction in food intake, consistent with the known role of the MCH system in appetite regulation. While ALB-127158(a) did not progress to later-stage clinical trials for obesity due to translational challenges, the preclinical findings validate MCHR1 as a target for the treatment of metabolic disorders. The data and methodologies presented in this guide provide a valuable resource for researchers working on the MCH system and the development of novel anti-obesity therapeutics.

References

- 1. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Biological Activity of ALB-127158(a): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is a key regulator of energy homeostasis, making it a significant therapeutic target for obesity and related metabolic disorders.[2][3] This technical guide provides a comprehensive overview of the biological activity of ALB-127158(a), including its mechanism of action, in vitro and in vivo pharmacological effects, and the signaling pathways it modulates.

Core Mechanism of Action

ALB-127158(a) exerts its biological effects through competitive antagonism at the MCHR1. By binding to the receptor, it blocks the binding of the endogenous ligand, melanin-concentrating hormone (MCH), thereby inhibiting the initiation of downstream signaling cascades. MCHR1 couples to several G-protein subtypes, primarily Gαi, Gαo, and Gαq, leading to diverse intracellular responses.

Data Presentation: Biological Activity of ALB-127158(a)

While specific functional inhibitory concentrations (IC50) for ALB-127158(a) in cell-based assays are not widely available in the public domain, its high affinity for the MCHR1 has been reported. The following tables summarize the known quantitative and qualitative biological data for ALB-127158(a).

Table 1: In Vitro Activity of ALB-127158(a)

| Parameter | Value | Target | Notes |

| Binding Affinity (Ki) | 7 nM | Human MCHR1 | Demonstrates high-affinity binding to the receptor.[1] |

| Functional Activity | Potent and Selective MCHR1 Antagonist | MCHR1 | Confirmed in in vitro functional assays, though specific IC50 values are not publicly detailed.[1] |

| Selectivity | Good selectivity over a range of other GPCRs, ion channels, and transporters, including the MCH2 receptor. | Various | Indicates a specific mechanism of action with a lower likelihood of off-target effects.[1] |

Table 2: In Vivo Activity of ALB-127158(a) in Rodent Models

| Animal Model | Dosing | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | 5-15 mg/kg, twice daily | Significant and sustained decrease in body weight and food intake. Weight reduction was predominantly due to a decrease in fat content. | [1] |

| High-Fat Diet (HFD) Rats | As low as 1.25 mg/kg, orally | Significant weight loss and reduction in food intake. Doses >1.25 mg/kg produced >6% weight loss, with maximal weight loss of about 10% at 10 mg/kg. | [1] |

Signaling Pathways Modulated by ALB-127158(a)

As an antagonist of MCHR1, ALB-127158(a) blocks the signaling pathways initiated by MCH. The activation of MCHR1 by MCH leads to the engagement of multiple G-protein-mediated pathways. The primary signaling cascades are depicted below.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize MCHR1 antagonists like ALB-127158(a).

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) and varying concentrations of ALB-127158(a).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of ALB-127158(a) that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is a downstream effect of Gαq activation.

Methodology:

-

Cell Culture: Culture cells stably expressing MCHR1 (e.g., HEK293 or CHO) in appropriate multi-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: Add varying concentrations of ALB-127158(a) to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of MCH (typically at its EC80) to stimulate the cells.

-

Signal Detection: Immediately measure the changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the ability of ALB-127158(a) to inhibit the MCH-induced fluorescence signal and determine the IC50 value.

cAMP Functional Assay

This assay assesses the ability of an antagonist to block the MCH-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gαi activation.

Methodology:

-

Cell Culture: Plate MCHR1-expressing cells in a suitable multi-well plate.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of ALB-127158(a).

-

Stimulation: Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the IC50 value of ALB-127158(a) in reversing the MCH-induced decrease in cAMP levels.

Conclusion

ALB-127158(a) is a high-affinity MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action involves the blockade of MCH-induced signaling through Gαi and Gαq pathways. While detailed public data on its functional potency in vitro is limited, its in vivo effects on food intake and body weight highlight its potential as a therapeutic agent. The provided protocols and pathway diagrams offer a framework for the further investigation and characterization of ALB-127158(a) and other novel MCHR1 antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 3. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ALB-127158(a) in Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies in rodent models of obesity demonstrated the potential of ALB-127158(a) to induce significant and sustained weight loss, primarily through a reduction in food intake and a preferential loss of fat mass. Phase I clinical trials in human volunteers confirmed its safety and tolerability, with preliminary evidence of efficacy in modulating appetite. However, the development of ALB-127158(a) for the treatment of obesity was discontinued (B1498344) due to insufficient central nervous system exposure at the predicted therapeutic doses. This technical guide provides a comprehensive overview of the available preclinical and clinical data on ALB-127158(a), detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.

Introduction: The MCH System and Energy Homeostasis

The melanin-concentrating hormone (MCH) system is a critical neuroendocrine pathway that governs energy balance, feeding behavior, and body weight.[1] MCH, a cyclic neuropeptide produced in the lateral hypothalamus, exerts its effects through two G-protein coupled receptors: MCHR1 and MCHR2.[2] In rodents, only MCHR1 is expressed, making it a key target for pharmacological intervention in obesity research.[1] Activation of MCHR1 by MCH is orexigenic, promoting food intake and weight gain.[3] Conversely, antagonism of MCHR1 has been shown to reduce food intake and body weight, highlighting its therapeutic potential for the treatment of obesity.[3]

ALB-127158(a) was developed as a potent and selective antagonist of MCHR1, with the aim of providing a novel therapeutic option for obesity by centrally modulating energy homeostasis.

Mechanism of Action: MCHR1 Antagonism

ALB-127158(a) functions as a competitive antagonist at the MCHR1 receptor.[4] It binds to the receptor with high affinity, preventing the endogenous ligand, MCH, from binding and initiating downstream signaling cascades.[4]

MCHR1 Signaling Pathways

MCHR1 couples to multiple G-protein subtypes, primarily Gαi/o and Gαq, leading to diverse intracellular responses. By blocking MCH binding, ALB-127158(a) inhibits these signaling pathways.

Preclinical Data

Preclinical studies in rodent models of diet-induced obesity (DIO) provided strong evidence for the anti-obesity effects of ALB-127158(a).

Quantitative In Vivo Efficacy

The following table summarizes the key findings from preclinical studies with ALB-127158(a).

| Animal Model | Diet | Compound Administration | Key Findings |

| Mouse | Diet-Induced Obesity (DIO) | 5-15 mg/kg, twice daily (bid) | Significant and sustained decrease in body weight and food intake.[5] |

| Mouse | Diet-Induced Obesity (DIO) | Not specified | Up to 18% weight loss after 28 days of administration.[5] |

| Mouse | Diet-Induced Obesity (DIO) | Not specified | Preferential reduction in fat stores.[5] |

| Mouse | Diet-Induced Obesity (DIO) | Not specified | Significant improvements in glucose tolerance.[5] |

| Rat | High-Fat Diet (HFD) | As low as 1.25 mg/kg, orally (po) | Significant weight loss and reduction in food intake. |

| Rat | High-Fat Diet (HFD) | > 1.25 mg/kg, orally (po) | Weight loss of over 6%. |

| Rat | High-Fat Diet (HFD) | 10 mg/kg, orally (po) | Maximal weight loss of about 10%. |

Clinical Data

ALB-127158(a) progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects.[5]

Phase I Clinical Trial Design

The Phase I program consisted of three parts:

-

Single Ascending Dose (SAD): Conducted in lean healthy male volunteers (BMI ≤ 25).[5]

-

Fed/Fasted Crossover: Conducted in overweight healthy male volunteers (BMI ≥ 27).[5]

-

Multiple Ascending Dose (MAD): A 14-day study in overweight healthy male volunteers.[5][6]

Safety and Tolerability

ALB-127158(a) was found to be safe and well-tolerated in both the SAD and MAD studies.[5][6] The most commonly reported adverse events were mild, and there was no clear dose-dependent relationship.[5] Notably, there were no drug-related changes in cardiovascular parameters or sleep patterns.[5]

Pharmacokinetics

| Parameter | Value | Subject Population |

| Time to Maximum Concentration (tmax) | 1 - 3 hours | Lean and overweight/obese subjects |

| Half-life (t1/2) - Single Dose | 18 - 21 hours | Lean and overweight/obese subjects |

| Half-life (t1/2) - Multiple Doses | ~26 hours | Overweight/obese subjects |

| Time to Steady State | 6 - 8 days | Overweight/obese subjects |

Preliminary Efficacy

The most frequently reported event in both the SAD and MAD studies was a loss of appetite.[5] Furthermore, reductions in self-reported "hunger" and "desire to eat" were observed, along with a decrease in test meal consumption.[5] However, these effects on appetite were only seen at doses higher than those predicted from preclinical studies.[7]

Reason for Discontinuation

Despite the promising safety profile and preliminary efficacy signals, the clinical development of ALB-127158(a) for obesity was terminated.[3] A subsequent study of cerebrospinal fluid (CSF) levels of the compound indicated lower than anticipated brain exposure in humans compared to preclinical models.[7] This insufficient central nervous system penetration was deemed unlikely to produce a robust and clinically meaningful weight loss effect at safe doses.

Experimental Protocols

The following sections provide an overview of the types of experimental protocols used to evaluate MCHR1 antagonists like ALB-127158(a).

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1 receptor.

-

Receptor Preparation: Cell membranes are prepared from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).

-

Assay Buffer: A typical buffer would be 25 mM HEPES (pH 7.4) containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.

-

Radioligand: A commonly used radioligand is [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH.

-

Procedure: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.

-

Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The IC50 value (the concentration of the antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

These assays measure the ability of an antagonist to block the downstream signaling of MCHR1 activation.

-

Calcium Mobilization Assay (Gαq pathway):

-

Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure: Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a fixed concentration of MCH.

-

Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.[8]

-

-

cAMP Assay (Gαi pathway):

-

Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.

-

Procedure: Cells are pre-treated with the antagonist at various concentrations. They are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor and a fixed concentration of MCH.

-

Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: The IC50 of the antagonist is determined by plotting the reversal of MCH-mediated inhibition of cAMP production against the antagonist concentration.[8]

-

In Vivo Models

This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically relevant context.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Investigation of Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Doses of a Long-Acting α-MSH Analog in Healthy Overweight and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. AMRI announces results of Phase I clinical study of obesity compound [manufacturingchemist.com]

- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Investigating ALB-127158(a) in Sleep Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] The melanin-concentrating hormone (MCH) system is a key regulator of various physiological functions, including energy homeostasis and, notably, sleep-wake cycles.[3][4][5] MCH-releasing neurons are primarily located in the lateral hypothalamus and project throughout the brain to areas involved in sleep regulation. These neurons exhibit their highest activity during Rapid Eye Movement (REM) sleep, suggesting a pivotal role in sleep architecture.[3]

This technical guide provides an in-depth overview of the investigation of ALB-127158(a) and other MCHR1 antagonists in the context of sleep regulation. It summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying biological pathways.

Core Mechanism of Action: MCHR1 Antagonism

ALB-127158(a) exerts its effects by blocking the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, MCH, to MCHR1 activates downstream signaling cascades through two primary G proteins: Gαi and Gαq.[3][6]

-

Gαi Pathway: Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA).

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade.

By antagonizing the MCHR1, ALB-127158(a) prevents these downstream signaling events, thereby inhibiting the effects of MCH on neuronal activity and, consequently, on sleep patterns.

MCHR1 Signaling Pathway

Caption: MCHR1 Signaling Pathway and Inhibition by ALB-127158(a).

Preclinical Studies in Sleep Regulation

While specific sleep studies on ALB-127158(a) are not extensively published, research on other selective MCHR1 antagonists provides valuable insights into the expected effects of this drug class on sleep architecture.

Rodent Sleep Architecture Studies

A key study by Ahnaou and colleagues (2008) investigated the effects of two selective MCHR1 antagonists on the sleep-wake cycle in rats. The findings from this study are summarized below.

Table 1: Effects of MCHR1 Antagonists on Rat Sleep-Wake Architecture

| Parameter | Effect | Dose-Dependency |

| Deep Sleep (Slow-Wave Sleep) | Decreased | Yes |

| REM Sleep | Decreased | Yes |

| Active and Passive Waking | Increased | Yes |

| Deep Sleep Onset Latency | Prolonged | Yes (at higher doses) |

| REM Sleep Onset Latency | Prolonged | Yes (at higher doses) |

| Homeostatic Rebound of Deep Sleep | Not Observed | N/A |

Source: Ahnaou et al., 2008[6][7]

These results strongly suggest that antagonism of the MCHR1 receptor promotes wakefulness and suppresses both deep and REM sleep.

Experimental Protocol: Rodent Sleep Study with EEG

The following outlines a typical experimental protocol for assessing the effects of a compound like ALB-127158(a) on sleep architecture in rodents, based on established methodologies.

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Surgical Implantation:

-

Animals are anesthetized (e.g., with pentobarbital).

-

For electroencephalogram (EEG) recording, screw electrodes are implanted into the skull over the cortex.

-

For electromyogram (EMG) recording, wire electrodes are inserted into the nuchal muscles.

-

Electrodes are connected to a pedestal, which is secured to the skull with dental cement.

-

-

Recovery and Acclimation:

-

A recovery period of at least one week is allowed post-surgery.

-

Animals are habituated to the recording chambers and tethered recording cables.

-

-

Housing and Environmental Conditions:

-

Animals are housed individually in sound-attenuated and electrically shielded recording chambers.

-

A strict 12-hour light/12-hour dark cycle is maintained, with controlled temperature and humidity.

-

Food and water are available ad libitum.

-

-

Drug Administration:

-

ALB-127158(a) or vehicle is administered at a specific time relative to the light-dark cycle (e.g., at the beginning of the light phase, which is the primary sleep period for rodents).

-

Administration can be via various routes, such as subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.).

-

-

Data Acquisition and Analysis:

-

Continuous EEG and EMG recordings are collected for a set period (e.g., 24 hours) post-administration.

-

The recordings are scored in epochs (e.g., 10-30 seconds) to classify vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep.

-

Quantitative analysis is performed on various sleep parameters, including total sleep time, sleep efficiency, sleep latency, and the duration and number of bouts of each vigilance state.

-

Preclinical Experimental Workflow

Caption: Workflow for a Preclinical Rodent Sleep Study.

Clinical Studies with ALB-127158(a)

ALB-127158(a) was advanced into Phase 1 clinical trials primarily for the treatment of obesity, leveraging the MCH system's role in energy balance.[3][8][9]

Phase 1 Clinical Trial Design

-

Study Type: Single-ascending dose and multiple-ascending dose studies.[3][8]

-

Participants: Healthy, overweight, and obese male subjects.[3][8]

-

Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of ALB-127158(a).

-

Key Measurements: Plasma and cerebrospinal fluid (CSF) drug concentrations were measured to determine CNS exposure.[8]

Clinical Findings Related to Sleep

While the compound was found to be generally safe and well-tolerated, notable side effects related to sleep were reported.

Table 2: Summary of Sleep-Related Observations in the Phase 1 Trial of ALB-127158(a)

| Observation Category | Finding | Quantitative Data |

| Adverse Events | Difficulty falling asleep or restless sleep | Specific percentages and severity ratings are not publicly available. These were reported as side effects by some participants receiving the drug.[8] |

| CNS Exposure | Insufficient to be efficacious for obesity at the doses tested.[8][9] | The low CNS penetration likely limited the central effects, including those on sleep, that might be seen at higher, more efficacious brain concentrations. |

Source: Moore et al., as cited in Pissios et al., 2022[8]

The development of ALB-127158(a) for obesity was discontinued (B1498344) due to its limited brain exposure.[8][9] However, the reported sleep disturbances are consistent with the preclinical findings for MCHR1 antagonists and support the role of the MCH system in human sleep regulation.

Conclusion and Future Directions

The investigation of ALB-127158(a) and other MCHR1 antagonists provides compelling evidence for the role of the MCH system in promoting and maintaining sleep. Preclinical studies consistently demonstrate that blocking MCHR1 leads to increased wakefulness and a reduction in both deep and REM sleep.[3][6] Clinical observations with ALB-127158(a), though limited, corroborate these findings, with participants reporting insomnia-like side effects.[8]

For researchers and drug development professionals, the key takeaways are:

-

Target Validation: The MCH system is a valid target for modulating sleep-wake states.

-

Therapeutic Potential:

-

MCHR1 Antagonists: Could be explored for conditions characterized by excessive sleepiness, such as narcolepsy. However, the potential for disrupting normal sleep architecture and inducing insomnia must be carefully considered.

-

MCHR1 Agonists: Conversely, MCHR1 agonists may hold promise for the treatment of insomnia.

-

-

Developmental Challenges: Achieving sufficient CNS penetration is a critical hurdle for centrally acting MCHR1-targeting compounds, as demonstrated by the case of ALB-127158(a).

Future research should focus on developing brain-penetrant MCHR1 modulators and conducting detailed polysomnographic studies in both preclinical models and human subjects to fully characterize their effects on sleep architecture and their potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Clinical Sleep Medicine — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]

- 5. Treatment with the novel TAAR1 agonist ulotaront is associated with reductions in quantitative polysomnographic REM sleep without atonia in healthy human subjects: Results of a post-hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 7. Blocking melanin-concentrating hormone MCH1 receptor affects rat sleep-wake architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

ALB-127158(a): A Technical Whitepaper on a Melanin-Concentrating Hormone Receptor 1 Antagonist for Obesity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key regulator of energy homeostasis. Developed as a potential therapeutic for obesity, ALB-127158(a) demonstrated promising preclinical efficacy in rodent models, significantly reducing body weight and food intake. Despite a favorable safety and tolerability profile in Phase I clinical trials, the compound's development for obesity was discontinued (B1498344) due to limited efficacy at predicted therapeutic doses, which was attributed to lower than anticipated brain exposure in humans. This document provides a comprehensive technical overview of ALB-127158(a), summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Introduction

The melanin-concentrating hormone (MCH) system is a critical neural pathway in the regulation of appetite, energy expenditure, and body weight. MCH, a neuropeptide primarily expressed in the lateral hypothalamus, exerts its orexigenic (appetite-stimulating) effects through the MCHR1 receptor. Consequently, antagonism of MCHR1 has been a focal point for the development of anti-obesity therapeutics. ALB-127158(a) emerged as a promising small molecule MCHR1 antagonist, exhibiting high affinity and selectivity for its target. This whitepaper delves into the preclinical and clinical data that defined the trajectory of ALB-127158(a) as a potential treatment for obesity.

Quantitative Data Summary

The following tables summarize the key quantitative data for ALB-127158(a) from in vitro, in vivo preclinical, and clinical pharmacokinetic studies.

Table 1: In Vitro Pharmacology of ALB-127158(a)

| Parameter | Value | Description |

| MCHR1 Binding Affinity (Ki) | 7 nM | Measures the affinity of the compound for the MCHR1 receptor.[1] |

Table 2: Preclinical In Vivo Efficacy of ALB-127158(a) in Rodent Models of Diet-Induced Obesity (DIO)

| Animal Model | Dosing Regimen | Key Findings |

| Mouse (DIO) | 5-15 mg/kg, twice daily (bid) | Significant and sustained decrease in body weight and food intake. Weight reduction was primarily due to a decrease in fat content.[1] |

| Rat (High-Fat Diet) | Starting at 1.25 mg/kg, orally (po) | Significant reduction in body weight and food intake. Doses >1.25 mg/kg resulted in >6% weight loss, with maximal weight loss of approximately 10% observed at 10 mg/kg.[1] |

| Rat | Not specified | A 4% reduction in body weight was associated with a 37% receptor occupancy at 24 hours.[2] |

Table 3: Clinical Pharmacokinetics of ALB-127158(a) in Humans

| Parameter | Value | Description |

| Time to Maximum Concentration (tmax) | 1 - 3 hours | Time to reach the highest concentration in the blood after oral administration.[1] |

| Half-life (t1/2) - Single Dose | 18 - 21 hours | Time taken for the plasma concentration of the drug to reduce by half after a single dose.[1] |

| Half-life (t1/2) - Multiple Doses | ~26 hours | Time taken for the plasma concentration of the drug to reduce by half after multiple doses.[1] |

| Time to Steady State | 6 - 8 days | Time required to reach a state where the rate of drug administration is equal to the rate of elimination.[1] |

Mechanism of Action: MCHR1 Signaling Pathway

ALB-127158(a) functions by blocking the MCHR1 receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of ALB-127158(a), a Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the brain.[1][2] MCHR1 plays a crucial role in the regulation of energy homeostasis, appetite, and mood, making it a significant therapeutic target for obesity and other metabolic and psychiatric disorders.[1][3] Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), triggers downstream signaling through multiple pathways, including Gαi, Gαq, and β-arrestin.[4] The Gαi pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), while the Gαq pathway activates phospholipase C (PLC), resulting in an increase in intracellular calcium.[4][5][6] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of MCHR1 antagonists such as ALB-127158(a).

Quantitative Data Summary

The following table summarizes key in vitro pharmacological parameters for MCHR1 antagonists. While specific data for ALB-127158(a) is limited in publicly available literature, its high affinity for the MCHR1 receptor is reported to be 7 nM.[1][2] The table includes representative data for other well-characterized MCHR1 antagonists to illustrate the expected range of potencies in various assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| ALB-127158(a) | Radioligand Binding | - | Ki (nM) | 7 | [1][2] |

| AMG-076 | [¹²⁵I]-MCH Displacement Binding | HEK293-hMCHR1 | Kᵢ (nM) | 0.6 ± 0.10 | [5] |

| AMG-076 | MCH-induced Ca²⁺ Mobilization | HEK293-hMCHR1 | IC₅₀ (nM) | 1.2 ± 0.26 | [5] |

| GW803430 | Radioligand Binding | - | IC₅₀ (nM) | 4.3 | [7] |

| SNAP-94847 | Gαi Dissociation Assay | HEK293T | IC₅₀ (nM) | 0.23 | [8] |

MCHR1 Signaling Pathways

The interaction of MCH with MCHR1 initiates a cascade of intracellular events mediated by different G protein subtypes and β-arrestin. Understanding these pathways is crucial for designing and interpreting in vitro functional assays for antagonists like ALB-127158(a).

Caption: MCHR1 signaling pathways activated by MCH and blocked by antagonists.

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize ALB-127158(a) are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for MCHR1 by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow

Caption: Workflow for the MCHR1 radioligand competition binding assay.

Protocol

-

Membrane Preparation:

-

Culture cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells) to confluency.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 25 mM HEPES, pH 7.4, containing protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[1]

-

Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

MCHR1 membranes (0.5-1.0 µg of protein per well).[9]

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH at a concentration at or below its Kd, typically 0.05-0.1 nM).[9][10]

-

Serial dilutions of ALB-127158(a) or other test compounds.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).[10]

-

-

Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[5][10]

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., pre-treated with 0.3% polyethyleneimine) using a cell harvester.[5]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add a scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[9]

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gαq pathway.[3]

Experimental Workflow

Caption: Workflow for the MCHR1 calcium mobilization assay.

Protocol

-

Cell Culture and Plating:

-

Plate CHO or HEK293 cells stably expressing MCHR1 in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[3]

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[3]

-

-

Antagonist Pre-incubation:

-

Agonist Stimulation and Signal Detection:

-

Place the cell plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.

-

Record a baseline fluorescence for 10-20 seconds.

-

Add a fixed concentration of MCH (e.g., at its EC₈₀ concentration) to the wells.

-

Immediately measure the change in fluorescence intensity (excitation ~490 nm, emission ~525 nm) for 60-120 seconds.[2]

-

-

Data Analysis:

-

Calculate the change in fluorescence as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

-

Normalize the data with the response in the absence of the antagonist as 100% and the response in the absence of the agonist as 0%.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.[2]

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase, which is mediated by the Gαi pathway.[3][4]

Experimental Workflow

Caption: Workflow for the MCHR1 cAMP accumulation assay.

Protocol

-

Cell Culture:

-

Plate MCHR1-expressing cells (e.g., HEK293 or CHO) in a suitable multi-well plate and culture overnight.[3]

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of ALB-127158(a).

-

Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase), a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation), and a fixed concentration of MCH.[3]

-

Incubate for an appropriate time (e.g., 30-60 minutes) at room temperature.[6]

-

-

cAMP Detection:

-

Data Analysis:

-

Determine the IC₅₀ of the antagonist by plotting the reversal of MCH-mediated inhibition of cAMP production against the logarithm of the antagonist concentration.[3]

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of MCHR1 antagonists like ALB-127158(a). By employing a combination of radioligand binding and functional assays, researchers can comprehensively evaluate the potency and mechanism of action of novel compounds targeting the MCHR1 system, thereby facilitating the discovery and development of new therapeutics for metabolic and neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for ALB-127158(a) Cell-Based Functional Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a Class A G-protein coupled receptor (GPCR) predominantly coupled to Gαi and Gαq proteins, which upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), modulates intracellular signaling pathways.[3][4] The MCH system is implicated in the regulation of various physiological processes, including energy homeostasis, sleep, and mood.[3][5] Consequently, MCHR1 antagonists like ALB-127158(a) are valuable research tools and potential therapeutic agents for conditions such as obesity and sleep disorders.[3][5][6]

These application notes provide a detailed protocol for a cell-based functional assay to characterize the antagonist activity of ALB-127158(a) on the MCHR1 receptor. The described assay utilizes the measurement of intracellular calcium mobilization, a hallmark of Gαq-coupled GPCR activation, using a Fluorometric Imaging Plate Reader (FLIPR) system.[7][8][9][10]

MCHR1 Signaling Pathway

Activation of MCHR1 by MCH leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gαq subunit, in particular, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium mobilization can be detected by fluorescent calcium indicators.

Caption: MCHR1 signaling pathway upon MCH binding and its inhibition by ALB-127158(a).

Experimental Protocol: MCHR1 Antagonist Assay using FLIPR

This protocol describes the methodology for determining the potency of ALB-127158(a) as an MCHR1 antagonist by measuring its ability to inhibit MCH-induced intracellular calcium mobilization in a recombinant cell line stably expressing human MCHR1.

Materials and Reagents:

-

Cells: CHO-K1 or HEK293 cell line stably expressing human MCHR1 (e.g., CHO-K1-hMCHR1).

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional but recommended).

-

MCH (human): Agonist.

-

ALB-127158(a): Antagonist.

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Compound Plates: Polypropylene (B1209903) 96-well or 384-well plates.

-

FLIPR Tetra® or equivalent instrument.

Experimental Workflow:

Caption: Workflow for the MCHR1 antagonist cell-based functional assay using FLIPR.

Detailed Procedure:

-

Cell Culture and Seeding:

-

Culture MCHR1-expressing cells in T75 flasks at 37°C in a 5% CO2 incubator.

-

On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well.

-

Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.

-

-

Compound Preparation:

-

Prepare a stock solution of ALB-127158(a) in 100% DMSO.

-

Perform serial dilutions of ALB-127158(a) in assay buffer in a polypropylene compound plate to achieve the desired final concentrations for the dose-response curve.

-

Prepare a stock solution of MCH in assay buffer. Dilute to a concentration that will give an EC80 response (the concentration that elicits 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.

-

-

Dye Loading:

-

Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in assay buffer, potentially with the addition of probenecid.

-

Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Assay Performance on FLIPR:

-

After incubation, place the cell plate and the compound plates into the FLIPR instrument.

-

The instrument will first add the ALB-127158(a) dilutions to the cell plate.

-

Allow for a pre-incubation period with the antagonist (typically 15-30 minutes).

-

The FLIPR will then add the EC80 concentration of MCH to all wells.

-

Fluorescence is monitored before and after the addition of the agonist. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Data Analysis: